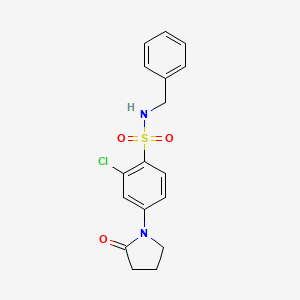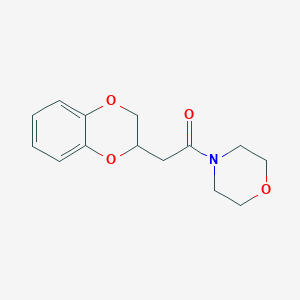![molecular formula C18H17N3O3 B11069090 methyl 4-{[2-(1H-benzimidazol-2-yl)ethyl]carbamoyl}benzoate](/img/structure/B11069090.png)
methyl 4-{[2-(1H-benzimidazol-2-yl)ethyl]carbamoyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino}carbonyl)benzoate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or its equivalents . For methyl 4-({[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino}carbonyl)benzoate, the synthetic route may involve:
Condensation Reaction: o-phenylenediamine reacts with formic acid to form the benzimidazole core.
Alkylation: The benzimidazole core is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino}carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 4-({[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino}carbonyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive benzimidazole core.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of methyl 4-({[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino}carbonyl)benzoate involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, proteins, and enzymes, disrupting their normal function. This interaction can lead to antimicrobial or anticancer effects by inhibiting cell division or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Thiabendazole: An anthelmintic drug with a benzimidazole core.
Albendazole: Another anthelmintic with a similar structure.
Uniqueness
Methyl 4-({[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino}carbonyl)benzoate is unique due to its specific ester and ethylamino substituents, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C18H17N3O3 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl 4-[2-(1H-benzimidazol-2-yl)ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C18H17N3O3/c1-24-18(23)13-8-6-12(7-9-13)17(22)19-11-10-16-20-14-4-2-3-5-15(14)21-16/h2-9H,10-11H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
QPZZGKMOHLDLJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B11069018.png)

![4-{[2,4-dichloro-5-(dimethylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B11069031.png)
![1H-Pyrazole-4-sulfonamide, N-[(3,4-dimethoxyphenyl)methyl]-1-ethyl-](/img/structure/B11069037.png)
![N-[2-(1-adamantyloxy)ethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B11069038.png)
![2-Amino-4-[4-(diethylamino)phenyl]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B11069045.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B11069074.png)
![2-(4-methoxyphenyl)-7,7-dimethyl-4-(methylsulfanyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B11069080.png)
![N-[2-(2,3-dihydro-1H-benzimidazol-1-yl)ethyl]-7-nitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B11069084.png)
![1,7-Diphenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]pyrrolo[3,2-e]pyridin-4-amine](/img/structure/B11069096.png)
![N-{4-[1-(2-bromoethyl)-3'-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl]phenyl}acetamide](/img/structure/B11069101.png)
![Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B11069103.png)

